molecular formula C9H4BrCl2F3O B13722492 2'-Bromo-5'-chloro-4'-(trifluoromethyl)phenacyl chloride

2'-Bromo-5'-chloro-4'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13722492
M. Wt: 335.93 g/mol
InChI Key: ZMKVYEANEQHKCJ-UHFFFAOYSA-N
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Description

2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl chloride is an organic compound that features a benzene ring substituted with bromine, chlorine, and trifluoromethyl groups, along with a phenacyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) for bromination, and trifluoromethylation can be achieved using reagents like trifluoromethyl iodide under radical conditions . Chlorination can be performed using chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Trifluoromethyl Iodide: Used for trifluoromethylation under radical conditions.

    Chlorine Gas: Used for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while radical reactions can introduce or modify trifluoromethyl groups.

Scientific Research Applications

2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl chloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine, chlorine, and trifluoromethyl groups can influence the reactivity and stability of the compound, while the phenacyl chloride moiety can act as an electrophile in nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl chloride is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzene ring along with the phenacyl chloride moiety

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[2-bromo-5-chloro-4-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-6-2-5(9(13,14)15)7(12)1-4(6)8(16)3-11/h1-2H,3H2

InChI Key

ZMKVYEANEQHKCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)C(F)(F)F)Br)C(=O)CCl

Origin of Product

United States

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